molecular formula C11H21N3O B11735778 (3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11735778
M. Wt: 211.30 g/mol
InChI Key: KBBGBFXPSNDTDE-UHFFFAOYSA-N
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Description

(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a unique combination of functional groups, including a methoxypropyl chain and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as 1-bromo-2-propanol, to introduce the propan-2-yl group.

    Methoxypropylation: The final step involves the introduction of the methoxypropyl group. This can be done by reacting the alkylated pyrazole with 3-methoxypropylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, dihydropyrazole derivatives, and various substituted amines or thiols.

Scientific Research Applications

(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-based scaffolds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes or receptors, potentially inhibiting or activating their function. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: This compound shares the isopropyl group but lacks the pyrazole ring and methoxypropyl group.

    Memantine: While structurally different, memantine also interacts with biological targets and has applications in medicinal chemistry.

    Glycopyrrolate: This compound has a different core structure but is used in similar applications, such as medicinal chemistry.

Uniqueness

(3-methoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to its combination of a methoxypropyl chain and a pyrazolylmethyl group, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

3-methoxy-N-[(2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C11H21N3O/c1-10(2)14-11(5-7-13-14)9-12-6-4-8-15-3/h5,7,10,12H,4,6,8-9H2,1-3H3

InChI Key

KBBGBFXPSNDTDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCCCOC

Origin of Product

United States

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